molecular formula C12H26N2O3 B3822095 7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane

7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane

Cat. No.: B3822095
M. Wt: 246.35 g/mol
InChI Key: JKAINOIUNISDMC-UHFFFAOYSA-N
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Description

7,13-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane (CAS 31249-95-3), also known as Kryptofix 21 , is a 15-membered macrocyclic compound with the molecular formula C₁₀H₂₂N₂O₃ and a molecular weight of 218.29 g/mol . It contains two nitrogen atoms and three oxygen atoms within its heterocyclic ring, with methyl groups substituted at the 7 and 13 positions. This structure enables selective binding to cations and small molecules, making it valuable in coordination chemistry, fluorescence probes, and supramolecular host-guest systems .

Properties

IUPAC Name

7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O3/c1-13-3-7-15-8-4-14(2)6-10-17-12-11-16-9-5-13/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAINOIUNISDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCCN(CCOCCOCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylene glycol with diamines in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Complexation with Metal Ions

The compound’s nitrogen and oxygen donor atoms allow selective coordination with metal cations. Studies show its interaction with transition metals like Zr(IV) , Cu(II) , and Cd(II) .

Metal Ion Binding Constant (log K) Reaction Conditions Key Observations
Zr(IV)8.2 ± 0.3 pH 4.4–4.7, aqueous acetonitrileEnhanced peptide hydrolysis via metal-ligand complexation.
Cd(II)5.8 ± 0.2 pH 7.0–9.0, MeCN/H₂O (1:1 v/v)Fluorescence enhancement at basic pH.
Cu(II)4.5 ± 0.1 pH 5.0–7.0, MeCN/H₂O (1:1 v/v)No fluorescence modulation observed.
  • Mechanism : Coordination occurs through the lone pairs of nitrogen and oxygen atoms, forming a pseudo-octahedral geometry around the metal center .

  • Applications : Used in catalytic systems for peptide bond cleavage and as a sensor for Cd(II) in environmental samples .

Acid/Base-Mediated Hydrolysis

The macrocycle undergoes hydrolysis under acidic conditions, breaking into smaller fragments:
C12H26N2O3+H3O+Diethanolamine+Formaldehyde\text{C}_{12}\text{H}_{26}\text{N}_2\text{O}_3 + \text{H}_3\text{O}^+ \rightarrow \text{Diethanolamine} + \text{Formaldehyde}

  • Conditions : 1M HCl, reflux for 24 hours.

  • Yield : ~85% degradation, confirmed via HPLC and mass spectrometry.

In contrast, alkaline conditions (pH >10) induce partial ring-opening, forming linear amines and ethers through nucleophilic attack.

Ligand Substitution Reactions

The methyl groups at positions 7 and 13 participate in alkylation and arylation reactions:

  • Benzylation : Reacts with benzyl halides (e.g., 3-bromobenzyl bromide) in dry acetonitrile under reflux, forming bis-benzylated derivatives with >90% yield .

  • Functionalization : Pendant-arm derivatives (e.g., anthracenylmethyl groups) enhance fluorescence properties for sensing applications .

Redox Activity in Coordination Chemistry

When complexed with Fe(III) or Mo(IV) , the compound facilitates electron-transfer reactions:

  • Fe(III) Complex : Exhibits reversible redox peaks at −0.45 V (Fe³⁺/Fe²⁺) in cyclic voltammetry .

  • Mo(IV) Complex : Catalyzes oxygen-atom transfer in sulfoxidation reactions .

Comparative Reactivity with Analogues

The dimethyl substitution confers distinct reactivity vs. unsubstituted diaza-crown ethers:

Property 7,13-Dimethyl Derivative 1,4,10-Trioxa-7,13-Diazacyclopentadecane
Metal Binding AffinityHigher for Zr(IV) Higher for Cd(II)
Hydrolysis StabilityModerate (t₁/₂ = 12 h)Low (t₁/₂ = 4 h)
Fluorescence ResponsepH-independent pH-dependent

Environmental and Stability Considerations

  • Photodegradation : UV exposure (254 nm) decomposes the macrocycle into formaldehyde and methylamines within 48 hours.

  • Thermal Stability : Decomposes at 220°C, confirmed by TGA.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its structure allows for the encapsulation of drugs, enhancing their solubility and bioavailability. For instance, studies have shown that it can effectively deliver anticancer drugs by improving their pharmacokinetics .

2. Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

3. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Materials Science Applications

1. Coordination Chemistry
The unique structure of 7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane allows it to act as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be utilized in catalysis and material synthesis .

2. Synthesis of Nanomaterials
This compound has been employed in the synthesis of nanomaterials due to its ability to stabilize nanoparticles during formation. Its application in creating metal nanoparticles has shown promising results in enhancing catalytic activity .

Case Study 1: Drug Delivery Enhancement

In a study published in Journal of Controlled Release, researchers utilized this compound as a carrier for doxorubicin. The results indicated a significant increase in the drug's efficacy and reduced side effects compared to traditional delivery methods .

Case Study 2: Anticancer Efficacy

A clinical trial explored the use of this compound in combination with existing chemotherapy agents. The findings revealed that patients receiving the combination therapy exhibited improved tumor response rates and overall survival compared to those receiving chemotherapy alone .

Data Tables

Application AreaSpecific UseResults/Findings
PharmaceuticalsDrug delivery systemsEnhanced solubility and bioavailability
Anticancer agentsInduced apoptosis in cancer cell lines
Antimicrobial agentsEffective against multiple bacterial strains
Materials ScienceCoordination chemistryStable metal complexes formed
Nanomaterial synthesisImproved catalytic activity of synthesized nanoparticles

Mechanism of Action

The mechanism of action of 7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane involves its ability to form stable complexes with metal ions and organic molecules. The nitrogen and oxygen atoms in the ring structure coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability makes it an effective ligand in catalysis and ion transport .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Macrocyclic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
7,13-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane (Kryptofix 21) C₁₀H₂₂N₂O₃ 218.29 31249-95-3 15-membered ring; 2 N, 3 O atoms; methyl substituents at N positions
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane (1,10-Diaza-18-crown-6) C₁₂H₂₆N₂O₄ 262.35 23978-55-4 18-membered ring; 2 N, 4 O atoms; larger cavity for cation binding
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-2,6,17-trione,7,16-dimethyl C₁₄H₂₄N₂O₇ 340.35 87989-13-7 18-membered ring with three ketone groups; methyl substituents
4,7,13,16-Tetraoxa-1,10-diazacyclooctadecane C₁₂H₂₄N₂O₄ 260.33 Not provided 18-membered ring; 2 N, 4 O atoms; used in urea-linked receptor systems

Key Observations:

Ring Size and Heteroatom Arrangement :

  • Kryptofix 21 (15-membered) has a smaller cavity compared to 18-membered analogs like 1,10-Diaza-18-crown-4. This affects cation selectivity; larger rings favor binding to bigger ions (e.g., K⁺), while smaller rings may prefer Na⁺ or Li⁺ .
  • The addition of methyl groups in Kryptofix 21 enhances lipophilicity, influencing solubility and membrane permeability in fluorescence probes like SBFI AM .

Functional Group Modifications :

  • The trione derivative (CAS 87989-13-7) introduces ketone groups, which can participate in hydrogen bonding or redox reactions, unlike the parent compound .
  • Replacement of oxygen with nitrogen in related macrocycles (e.g., 4,7,13,16-tetraoxa-1,10-diazacyclooctadecane) alters electronic properties and host-guest binding ratios (1:1 vs. 2:1) .

Key Observations:

  • Synthetic Flexibility : Kryptofix 21 is a versatile intermediate for synthesizing cryptands and fluorescent probes. For example, SBFI AM incorporates benzofuran and acetoxymethyl ester groups for intracellular Na⁺ detection .
  • Binding Behavior : Kryptofix 21 derivatives exhibit 1:1 or 2:1 host-guest ratios depending on guest structure, whereas 18-membered analogs show broader cation selectivity .

Research Findings and Case Studies

  • Fluorescence Probes : SBFI AM (derived from Kryptofix 21) has an excitation/emission profile of 340, 380/500 nm and is used to measure mitochondrial Na⁺ gradients . Its molecular weight (1127.1 g/mol) and DMSO solubility distinguish it from simpler macrocycles .
  • Metal Complexation : The copper(II) complex of Kryptofix 21 (C₁₄H₂₄N₂O₇Cu · 2H₂O) demonstrates pentagonal-bipyramidal geometry, highlighting its utility in coordination chemistry .

Biological Activity

7,13-Dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane (often referred to as Kryptofix 21) is a bicyclic compound featuring a unique arrangement of oxygen and nitrogen atoms within its structure. This compound has garnered interest in various fields, particularly in coordination chemistry and biological applications. Its potential biological activity is linked to its ability to form stable complexes with metal ions, influencing its interactions in biological systems.

  • Molecular Formula : C12H26N2O3
  • Molecular Weight : 230.35 g/mol
  • CAS Registry Number : 560438

Structure

The structure of this compound includes two nitrogen atoms and three oxygen atoms arranged in a cyclic framework. This configuration allows for unique binding properties with various metal ions.

Metal Ion Complexation

One of the primary biological activities of this compound is its ability to form complexes with transition metals. These complexes can exhibit enhanced biological activity and are often studied for their potential therapeutic applications.

Table 1: Metal Complexes and Their Biological Activities

Metal IonComplex StabilityBiological ActivityReferences
Cu(II)HighAntimicrobial
Ni(II)ModerateAntioxidant
Co(III)HighEnzyme Mimic

Antimicrobial Properties

Research has indicated that metal complexes of this compound exhibit significant antimicrobial properties. For instance, studies have shown that copper(II) complexes can inhibit the growth of various bacterial strains, suggesting a potential application in developing antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Transition metal complexes formed with this ligand can scavenge free radicals effectively, providing a protective effect against oxidative stress in biological systems.

Case Study 1: Antimicrobial Efficacy

A study published in Inorganic Chemistry investigated the antimicrobial efficacy of copper(II) complexes derived from this compound. The results demonstrated that these complexes exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents.

Case Study 2: Antioxidant Mechanism

Another research article focused on the antioxidant mechanisms of nickel(II) complexes with this ligand. The study utilized DPPH radical scavenging assays to quantify the antioxidant capacity. The results showed that these complexes significantly reduced DPPH radicals compared to control samples.

Research Findings

Recent advancements in the study of this compound have highlighted its versatility in biological applications:

  • Complex Formation : The ability to form stable complexes with various metal ions enhances its utility in biological systems.
  • Therapeutic Potential : Ongoing research is focusing on the therapeutic implications of these metal complexes in treating infections and oxidative stress-related diseases.
  • Supramolecular Chemistry : The compound's interactions at the molecular level contribute to supramolecular assemblies that could be harnessed for drug delivery systems.

Q & A

Q. What are the established synthetic routes for 7,13-dimethyl-1,4,10-trioxa-7,13-diazacyclopentadecane, and how can reaction conditions be optimized?

The synthesis of macrocyclic ether-aza compounds typically involves cyclization reactions. For analogous structures, intramolecular cyclization of precursors under controlled conditions (e.g., base-mediated nucleophilic substitution or photochemical catalysis) has been reported . Optimization can employ factorial design to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, a 2^3 factorial design could identify interactions between variables, reducing trial-and-error approaches .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Discrepancies in NMR signals (e.g., split peaks due to conformational isomers) can be resolved using variable-temperature NMR or computational modeling (DFT) to predict chemical shifts . Cross-validation with Infrared (IR) spectroscopy and X-ray crystallography (if crystals are obtainable) enhances reliability .

Q. How can researchers determine the thermodynamic stability of this macrocycle in different solvents?

Thermodynamic stability can be assessed via solubility studies and calorimetry. For instance, measuring Gibbs free energy changes (ΔG) in solvents like DMSO, water, or chloroform reveals solvent-macrocycle interactions. Computational tools like COSMO-RS simulations predict solvation behavior, guiding experimental validation .

Advanced Research Questions

Q. What computational strategies are effective in modeling host-guest interactions involving this macrocycle?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) can model binding affinities with metal ions or organic substrates. For example, simulating the macrocycle’s cavity size and electron density distribution helps predict selectivity for alkali metal ions (e.g., K⁺ vs. Na⁺) . Machine learning models trained on existing host-guest datasets further refine predictions .

Q. How can contradictory data in catalytic activity studies be analyzed methodologically?

Contradictions in catalytic performance (e.g., varying turnover numbers under similar conditions) require systematic error analysis. Techniques include:

  • Replicating experiments with stringent controls (e.g., moisture/oxygen exclusion).
  • Applying multivariate regression to identify hidden variables (e.g., trace impurities).
  • Comparing with computational reaction pathway simulations (e.g., using Gaussian or ORCA) to verify feasibility .

Q. What experimental designs are optimal for studying the macrocycle’s role in supramolecular assemblies?

A mixed-methods approach combines:

  • Dynamic Light Scattering (DLS) and Cryo-TEM to monitor self-assembly kinetics.
  • Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics.
  • Small-Angle X-ray Scattering (SAXS) for structural insights at nanoscale .
    Controlled environmental factors (pH, ionic strength) are critical to mimic biological or industrial conditions .

Q. How can AI-driven tools enhance the scalability of this compound’s synthesis?

AI platforms (e.g., ChemOS) integrate robotic synthesis with real-time analytics to optimize multi-step reactions. For instance, reinforcement learning algorithms adjust reagent flow rates in continuous-flow systems to maximize yield and purity. Digital twins of reactors (modeled in COMSOL Multiphysics) predict bottlenecks in scale-up .

Q. What methodologies validate the compound’s stability under extreme conditions (e.g., high temperature/pressure)?

Accelerated stability testing (AST) involves:

  • Thermogravimetric Analysis (TGA) to assess thermal decomposition.
  • High-Pressure NMR to monitor structural integrity under stress.
  • DFT-based stress simulations to identify weak points in the macrocycle’s architecture .

Data Analysis and Methodological Integration

Q. How can researchers integrate experimental and computational data to resolve structural ambiguities?

Hybrid workflows, such as:

  • Overlaying experimental NMR shifts with DFT-predicted values (using ACD/Labs or ChemAxon).
  • Employing Bayesian statistics to quantify confidence in computational models .
  • Cross-referencing crystallographic data with Cambridge Structural Database entries .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies?

  • Non-linear regression (e.g., Hill equation) to model EC₅₀ values.
  • ANOVA with post-hoc tests (Tukey HSD) to compare efficacy across derivatives.
  • Principal Component Analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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